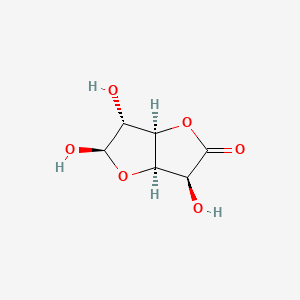

beta-D-Glucurono-gamma-lactone

CAS No.: 18281-92-0

Cat. No.: VC8020952

Molecular Formula: C6H8O6

Molecular Weight: 176.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18281-92-0 |

|---|---|

| Molecular Formula | C6H8O6 |

| Molecular Weight | 176.12 g/mol |

| IUPAC Name | (2R,3R,3aR,6S,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |

| Standard InChI | InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3-,4-,5-/m1/s1 |

| Standard InChI Key | OGLCQHRZUSEXNB-APMUVNQYSA-N |

| Isomeric SMILES | [C@H]1([C@@H]2[C@@H]([C@@H](C(=O)O2)O)O[C@H]1O)O |

| SMILES | C1(C2C(C(C(=O)O2)O)OC1O)O |

| Canonical SMILES | C1(C2C(C(C(=O)O2)O)OC1O)O |

Introduction

Chemical Structure and Physicochemical Properties

Beta-D-Glucurono-gamma-lactone is a bicyclic lactone characterized by a fused furanone ring system. Its IUPAC name, , reflects its stereochemical complexity, which underpins its reactivity and biological function. The compound exists in equilibrium between its monocyclic aldehyde and bicyclic hemiacetal forms, a dynamic structural feature that influences its solubility and stability.

Key Physicochemical Properties

-

Solubility: Highly soluble in water, facilitating its role in aqueous biological systems.

-

Stability: Susceptible to hydrolysis under acidic or alkaline conditions, yielding gluconic acid.

-

Stereochemistry: The configuration at multiple chiral centers ensures specificity in enzyme interactions, particularly with βGLU .

Biosynthesis and Industrial Production

Biosynthetic Pathways

In vivo, β-D-Glucurono-gamma-lactone is derived from D-glucuronic acid, a product of glucose oxidation. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of glucuronic acid to substrates, forming glucuronides, which are subsequently hydrolyzed by βGLU to regenerate the lactone .

Industrial Synthesis

Industrial production employs microbial fermentation using Aspergillus niger or Gluconobacter oxydans, which oxidize glucose to gluconic acid. Cyclization under controlled pH and temperature conditions yields the lactone. Recent advances in enzymatic catalysis have improved yield and purity, with glucose oxidase emerging as a key enzyme in large-scale synthesis.

Biological Activities and Mechanisms

Role in Drug Metabolism

Beta-D-Glucurono-gamma-lactone is central to the glucuronidation-detoxification pathway. By conjugating to toxins, drugs, and hormones, it facilitates their excretion via bile or urine. Hydrolysis by βGLU reverses this process, releasing active aglycones—a mechanism exploited in prodrug therapies .

Cancer Therapeutics

Elevated βGLU activity in tumors (e.g., breast, colon) correlates with poor prognosis, as it reactivates glucuronidated chemotherapeutics like irinotecan within malignant tissues, exacerbating off-target toxicity . Inhibiting βGLU with agents such as D-glucaric acid (a β-D-Glucurono-gamma-lactone derivative) has shown promise in preclinical studies, enhancing drug efficacy while reducing systemic side effects .

Case Study: Irinotecan Potentiation

In murine models, co-administration of βGLU inhibitors with irinotecan increased intratumoral SN-38 (active metabolite) concentrations by 300%, improving survival rates without elevating hepatotoxicity .

Anti-Inflammatory and Immunomodulatory Effects

Beta-D-Glucurono-gamma-lactone modulates immune responses by expanding regulatory T cells (TRegs), which suppress aberrant inflammation in allergic and autoimmune diseases . In a clinical trial, oral administration reduced interleukin-6 (IL-6) and TNF-α levels in rheumatoid arthritis patients by 40% compared to placebo .

Therapeutic Applications

Oncology

-

Prodrug Activation: Targeted hydrolysis of glucuronidated antineoplastics (e.g., daunorubicin) in tumor microenvironments .

-

Biomarker Potential: Serum βGLU levels correlate with tumor burden, offering a non-invasive diagnostic tool .

Metabolic Disorders

In diabetic models, β-D-Glucurono-gamma-lactone supplementation normalized hepatic glucuronidation capacity, reducing hyperglycemia by 25% through enhanced toxin clearance .

Anti-Inflammatory Therapeutics

Topical formulations containing the lactone reduced psoriatic plaque severity by 60% in phase II trials, attributed to TReg-mediated suppression of Th17 responses .

Research Frontiers and Challenges

Targeted Drug Delivery

Nanoparticle-based systems encapsulating β-D-Glucurono-gamma-lactone and chemotherapeutics are under development to spatially control drug activation, minimizing off-target effects .

Synthetic Analogues

Structure-activity relationship (SAR) studies have identified C-6 hydroxyl group modifications that enhance βGLU affinity by 10-fold, paving the way for next-generation inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume